5CITEP
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Overview
Description
5CITEP is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique combination of indole, tetrazole, and propenone moieties, which may contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5CITEP typically involves multi-step organic reactions. A common synthetic route may include:
Formation of 5-Chloroindole: Starting from an appropriate precursor, 5-chloroindole can be synthesized through electrophilic substitution reactions.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via cycloaddition reactions involving azides and nitriles.
Formation of the Propenone Moiety: The final step involves the condensation of the indole and tetrazole intermediates with an appropriate aldehyde or ketone under basic or acidic conditions to form the propenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5CITEP can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The propenone moiety can be reduced to form saturated alcohols.
Substitution: The chloro group on the indole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and tetrazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5CITEP may involve interactions with specific molecular targets such as enzymes or receptors. The indole and tetrazole moieties are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromoindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone: Similar structure with a bromo group instead of a chloro group.
1-(5-Methylindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone: Similar structure with a methyl group instead of a chloro group.
Uniqueness
5CITEP is unique due to the presence of the chloro group, which may impart different chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
245426-70-4 |
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Molecular Formula |
C12H8ClN5O2 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
(Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4- |
InChI Key |
FIBQKRNTWLEWHF-WMZJFQQLSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |
SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Synonyms |
5-ClTEP; 5CITEP; 5ClTEP; (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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